![molecular formula C9H12N2O B1275964 2-amino-N,N-dimethylbenzamide CAS No. 6526-66-5](/img/structure/B1275964.png)
2-amino-N,N-dimethylbenzamide
Overview
Description
2-amino-N,N-dimethylbenzamide is an ortho-substituted aminobenzene compound . It has a molecular formula of C9H12N2O and an average mass of 164.204 Da .
Synthesis Analysis
The synthesis of 2-amino-N,N-dimethylbenzamide can be achieved through various methods. One such method involves the use of isatoic anhydride and dimethylamino formic acid . Another method involves the reaction of 2-aminoquinoline with a Grignard reagent, followed by nitration .Molecular Structure Analysis
The molecular structure of 2-amino-N,N-dimethylbenzamide consists of a benzene ring linked to a pyridine ring through a CC or CN bond . The InChI key for this compound is DPXIIVXPZPOINE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-amino-N,N-dimethylbenzamide is a solid at room temperature . It has a density of 1.1±0.1 g/cm3, a boiling point of 332.3±25.0 °C at 760 mmHg, and a flash point of 154.8±23.2 °C .Scientific Research Applications
Insecticide Synthesis
“2-amino-N,N-dimethylbenzamide” is used in the synthesis of anthranilicdiamides insecticides . These insecticides, such as Cholrantraniliprole and Cyantraniliprole , are broad-spectrum and developed by Dupont Company . They act on the ryandines receptor and are efficient, low toxicity, and environment-friendly .
Ferroptosis Inhibition
This compound has been identified as a new ferroptosis inhibitor . Ferroptosis is a form of cell death driven by lipid peroxidation . By targeting chaperone heat shock protein 90 (HSP90) to regulate chaperone-mediated autophagy (CMA), “2-amino-N,N-dimethylbenzamide” prevents GPX4 degradation and ferroptosis .
Necroptosis Inhibition
In addition to inhibiting ferroptosis, “2-amino-N,N-dimethylbenzamide” is also a necroptosis inhibitor . Necroptosis is another form of programmed cell death that is distinct from apoptosis .
Pharmaceutical Applications
“2-amino-N,N-dimethylbenzamide” is an important raw material and intermediate used in pharmaceuticals . It is used in the synthesis of various drugs .
Agrochemical Applications
This compound is also used in agrochemical applications . It serves as a key ingredient in the production of various agrochemical products .
Dye Stuff Applications
“2-amino-N,N-dimethylbenzamide” is used in dye stuff fields . It is a crucial component in the production of various dyes .
Proteomics Research
This compound is an ortho-substituted aminobenzene compound used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Chemical Research
“2-amino-N,N-dimethylbenzamide” is used in chemical research . It is often used as a reagent or building block in the synthesis of more complex chemical compounds .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-amino-N,N-dimethylbenzamide is the ryanodine receptor . This receptor plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes.
Mode of Action
2-amino-N,N-dimethylbenzamide interacts with its target, the ryanodine receptor, altering its function This interaction leads to changes in intracellular calcium levels, which can affect various cellular processes
Biochemical Pathways
The biochemical pathways affected by 2-amino-N,N-dimethylbenzamide are related to calcium signaling. By acting on the ryanodine receptor, this compound can influence the release of calcium from intracellular stores, thereby affecting downstream processes that depend on calcium signaling .
Result of Action
The molecular and cellular effects of 2-amino-N,N-dimethylbenzamide’s action are primarily related to its impact on calcium signaling. By influencing the function of the ryanodine receptor, this compound can affect a variety of cellular processes that depend on calcium levels . In some cases, exposure to this compound has been associated with liver injury .
Action Environment
The action, efficacy, and stability of 2-amino-N,N-dimethylbenzamide can be influenced by various environmental factors. For instance, poor personal protective measures can lead to the compound entering the human body through the skin and respiratory tract . Additionally, the compound’s effectiveness can be influenced by factors such as temperature, pH, and the presence of other substances in the environment.
properties
IUPAC Name |
2-amino-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11(2)9(12)7-5-3-4-6-8(7)10/h3-6H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXIIVXPZPOINE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406493 | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N,N-dimethylbenzamide | |
CAS RN |
6526-66-5 | |
Record name | 2-Amino-N,N-dimethylbenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006526665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-N,N-dimethylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-N,N-DIMETHYLBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074472898D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is innovative about the presented method for synthesizing 2-amino-N,N-dimethylbenzamide?
A1: The research paper [] introduces a novel method for synthesizing 2-amino-N,N-dimethylbenzamide. The innovation lies in utilizing elementary substance selenium or selenium oxide as catalysts in the presence of carbon monoxide and water to reduce 2-nitro-N,N-dimethylbenzamide. This method operates under normal or medium pressure, differing from previous approaches.
Q2: What are the claimed advantages of this new synthesis method?
A2: The paper highlights several advantages of this novel synthesis method: []
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